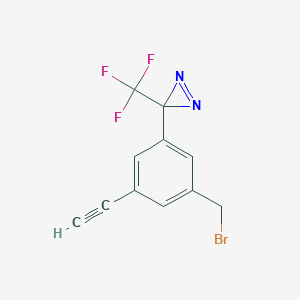
4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl is a chemical compound with the molecular formula C16H19NO4S and a molecular weight of 321.39 g/mol. It is characterized by the presence of a hydroxy group, an aminobiphenyl structure, and a sulfobutyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl typically involves the reaction of 4-hydroxybiphenyl with 4-aminobutanesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminobiphenyl structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl involves its interaction with specific molecular targets and pathways. The hydroxy and aminobiphenyl groups allow it to bind to various enzymes and receptors, potentially modulating their activity. The sulfobutyl group may enhance its solubility and bioavailability, facilitating its effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Hydroxy-3-(4-sulfobutyl)aminobiphenyl include:
- 4-Hydroxybiphenyl
- 4-Aminobiphenyl
- 4-Sulfobutylbiphenyl
Uniqueness
What sets this compound apart from these similar compounds is the combination of the hydroxy, aminobiphenyl, and sulfobutyl groups in a single molecule.
Propriétés
Numéro CAS |
80067-96-5 |
|---|---|
Formule moléculaire |
C16H19NO4S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
4-(2-hydroxy-5-phenylanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C16H19NO4S/c18-16-9-8-14(13-6-2-1-3-7-13)12-15(16)17-10-4-5-11-22(19,20)21/h1-3,6-9,12,17-18H,4-5,10-11H2,(H,19,20,21) |
Clé InChI |
ULWSTFDDFZXYAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)NCCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
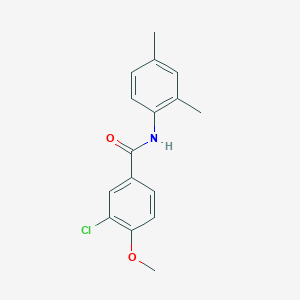
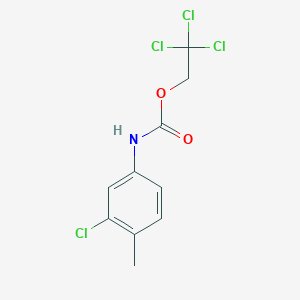
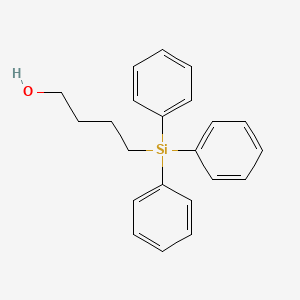
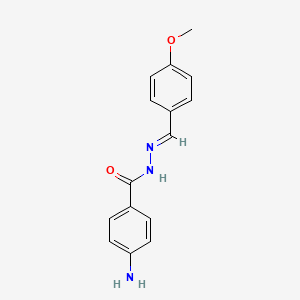
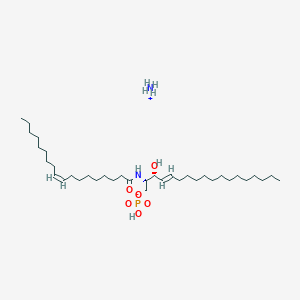
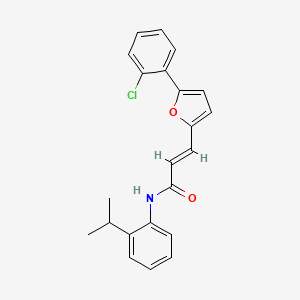
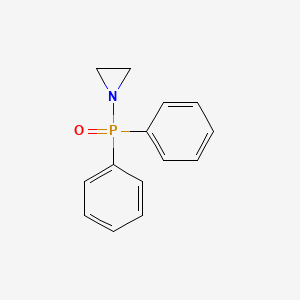
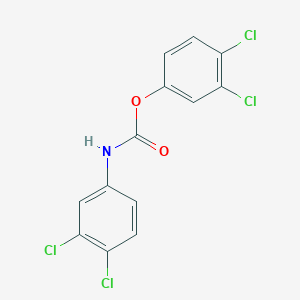
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)
![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)


